1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one is a chemical compound that features a piperazine ring substituted with a fluorophenyl group and a prop-2-en-1-one moiety
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The conformational flexibility of the piperazine ring and polar nitrogen atoms in the piperazine ring enhances a favorable interaction with macromolecules, which could have a significant impact on pharmacokinetics and pharmacodynamics .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been found to bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels . By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell function and behavior. For instance, it has been shown to affect the proliferation and differentiation of certain cell types, as well as induce apoptosis in specific contexts .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to and modulate the activity of enzymes and receptors. For example, this compound can inhibit the activity of certain kinases, leading to downstream effects on cell signaling and gene expression . Additionally, this compound can interact with DNA and RNA, influencing transcription and translation processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and reduced efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been shown to have minimal adverse effects and can be used to modulate specific biochemical pathways without significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as alterations in cardiovascular function . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels within the cell . The metabolic pathways of this compound are complex and can vary depending on the specific cellular context and environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one typically involves the reaction of 4-fluorophenylpiperazine with an appropriate prop-2-en-1-one derivative. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperazine, followed by nucleophilic addition to the prop-2-en-1-one .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the fluorophenyl ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(6-Chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl)piperazin-1-yl)prop-2-en-1-one
- 1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride
Uniqueness
1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c1-2-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h2-6H,1,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXFUCPFKRXNDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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